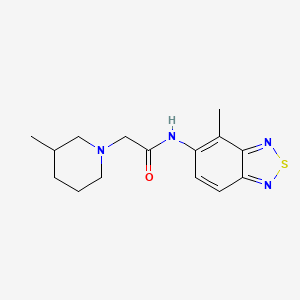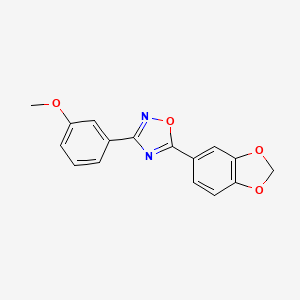![molecular formula C14H12BrN3OS B4239634 N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4239634.png)
N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
Descripción general
Descripción
N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase. Glutaminase is an important enzyme that catalyzes the conversion of glutamine to glutamate, which is a crucial step in the production of ATP and other important metabolites. BPTES has been shown to be a potent inhibitor of glutaminase and has been studied extensively for its potential use in cancer therapy.
Mecanismo De Acción
N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide works by binding to the active site of glutaminase, thereby inhibiting its activity. Glutaminase is an important enzyme in cancer cells because it allows them to use glutamine as a source of energy and building blocks for cell growth. Inhibition of glutaminase by N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide leads to a decrease in the levels of ATP and other important metabolites, which can lead to cell death.
Biochemical and Physiological Effects:
N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of glutaminase, N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and reduce the levels of reactive oxygen species. N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has also been shown to have an effect on the immune system, increasing the activity of natural killer cells and reducing the levels of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments is that it is a potent and specific inhibitor of glutaminase. This allows researchers to study the role of glutaminase in cancer cells and other cell types. However, one limitation of using N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is that it is a small molecule inhibitor, which can limit its effectiveness in vivo. Additionally, the use of N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in animal models can be challenging due to its low solubility in water.
Direcciones Futuras
There are a number of future directions for research on N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of interest is the combination of N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide with other therapies, such as chemotherapy or immunotherapy. Additionally, there is interest in studying the role of glutaminase and N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in other diseases, such as neurodegenerative disorders.
Aplicaciones Científicas De Investigación
N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use in cancer therapy. Glutaminase is upregulated in many types of cancer cells, and inhibition of this enzyme has been shown to be a promising therapeutic strategy. N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and has been studied in a number of different cancer types including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS/c1-9-11(15)7-8-12(16-9)17-14(20)18-13(19)10-5-3-2-4-6-10/h2-8H,1H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKCXCSQOZDTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl (1-{[(cyclohexylcarbonyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4239551.png)
![N-[3-(allyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B4239560.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide](/img/structure/B4239561.png)
![N-[4-(acetylamino)phenyl]-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B4239564.png)

![N-(sec-butyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4239594.png)



![3-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B4239610.png)
![N-isobutyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B4239629.png)

![4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide](/img/structure/B4239659.png)
![N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide](/img/structure/B4239660.png)